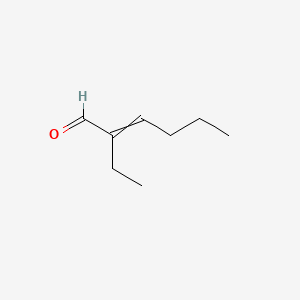

2-ethylhex-2-enal

Descripción

(Z)-2-ethyl-2-hexenal is a 2-ethyl-2-hexenal in which the double bond adopts a cis-configuration.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

26266-68-2 |

|---|---|

Fórmula molecular |

C8H14O |

Peso molecular |

126.20 g/mol |

Nombre IUPAC |

(Z)-2-ethylhex-2-enal |

InChI |

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6- |

Clave InChI |

PYLMCYQHBRSDND-VURMDHGXSA-N |

SMILES |

CCCC=C(CC)C=O |

SMILES isomérico |

CCC/C=C(/CC)\C=O |

SMILES canónico |

CCCC=C(CC)C=O |

Punto de ebullición |

195.0 °C 175 °C |

Color/Form |

COLORLESS LIQUID YELLOW LIQUID |

Densidad |

0.8518 |

Punto de inflamación |

110 °F (NTP, 1992) |

Otros números CAS |

645-62-5 26266-68-2 |

Descripción física |

2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992) Liquid |

Pictogramas |

Flammable; Irritant; Health Hazard |

Solubilidad |

less than 1 mg/mL at 70 °F (NTP, 1992) |

Sinónimos |

2-ethylhex-2-en-1-al |

Densidad de vapor |

4.4 (AIR=1) |

Presión de vapor |

1.28 mmHg 1 MM HG AT 20 °C |

Origen del producto |

United States |

Contextualization of 2 Ethylhex 2 Enal Within Industrial Organic Synthesis

2-Ethylhex-2-enal holds a significant position as a key intermediate in large-scale industrial organic synthesis. nih.gov Its primary and most substantial application is in the production of 2-ethylhexanol, a high-volume chemical used predominantly as a precursor for plasticizers, particularly dioctyl phthalate (B1215562) (DOP) for PVC. google.com The industrial route to 2-ethylhexanol involves the aldol (B89426) condensation of n-butyraldehyde to form this compound, which is subsequently hydrogenated. google.com

The synthesis of this compound itself is a cornerstone of this industrial process, typically achieved through the base-catalyzed self-condensation of n-butyraldehyde. This reaction can be performed in the liquid phase using solid base catalysts like magnesium oxide and aluminum oxide at temperatures ranging from 80°C to 200°C. smolecule.com

Beyond its role as a precursor to 2-ethylhexanol, this compound is also an intermediate in the synthesis of 2-ethylhexanoic acid. wikipedia.orgnih.govresearchgate.net This carboxylic acid and its derivatives have a broad range of applications, including in the production of alkyd resins, lubricants, detergents, and as stabilizers for polyvinyl chloride. nih.govresearchgate.net The production pathway involves the selective hydrogenation of this compound to 2-ethylhexanal (B89479), which is then oxidized to yield 2-ethylhexanoic acid. nih.govresearchgate.net

Furthermore, this compound is utilized in the manufacturing of insecticides and as a warning agent in leak detectors. chemicalbook.comnih.gov Its derivatives also show potential as nonionic surfactants. mdpi.com

Academic Significance and Research Gaps in the Study of 2 Ethylhex 2 Enal

The academic interest in 2-ethylhex-2-enal stems from its fundamental reactivity as an α,β-unsaturated aldehyde and its industrial relevance. Research has explored various facets of its chemistry, including optimizing its synthesis and subsequent conversion to valuable downstream products.

One area of active research is the development of more efficient and environmentally friendly catalytic systems for its production. For instance, studies have investigated the use of solid base catalysts to replace traditional liquid alkali catalysts, aiming to simplify product separation and reduce waste. The hydrogenation of this compound is another significant research focus, with studies examining the kinetics and selectivity of different catalysts (e.g., Ni, Pd) to control the formation of either 2-ethylhexanal (B89479) or 2-ethylhexanol. ijcce.ac.ir

Despite the existing body of research, several gaps remain. A deeper understanding of the reaction mechanisms under various catalytic conditions could lead to further process optimization. For example, while the aldol (B89426) condensation mechanism is generally understood to involve enolate formation, nucleophilic addition, and dehydration, the precise influence of different catalyst surfaces on reaction rates and selectivity warrants further investigation.

Furthermore, while the primary industrial applications are well-established, the exploration of novel applications for this compound and its derivatives is an ongoing area of academic inquiry. Its inherent reactivity makes it a candidate for various organic transformations, and research into its use as a building block for other fine chemicals could unveil new opportunities. The study of its biological activities, such as its observed antifungal properties, also presents a field for further academic exploration. nih.gov

Isomeric Considerations of 2 Ethylhex 2 Enal: Cis Trans Isomerism and Stereochemical Implications

Established Industrial Pathways to this compound

The dominant industrial route to this compound involves the aldol condensation of n-butyraldehyde. nih.govgoogle.com This reaction is typically catalyzed by a base and proceeds through an aldol addition product, 2-ethyl-3-hydroxyhexanal (B1620174), which subsequently dehydrates to form the final α,β-unsaturated aldehyde. rsc.orgsmolecule.com

Aldol Condensation of n-Butyraldehyde

The self-condensation of two molecules of n-butyraldehyde is a well-established method for producing this compound. google.com This reaction can be catalyzed by both acids and bases, though base catalysis is more common in industrial applications. rsc.orgresearchgate.net The process involves the formation of a carbon-carbon bond, leading to a β-hydroxy aldehyde, which is often not isolated but readily dehydrates under the reaction conditions. google.combyjus.com

The base-catalyzed aldol condensation of n-butyraldehyde proceeds in a stepwise manner, involving the formation of an enolate ion followed by nucleophilic attack and subsequent dehydration.

The mechanism initiates with the abstraction of an acidic α-hydrogen from a molecule of n-butyraldehyde by a base, typically a hydroxide (B78521) ion, to form a resonance-stabilized enolate ion. byjus.comquora.com This enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second n-butyraldehyde molecule. quora.com This nucleophilic addition results in the formation of an alkoxide intermediate, which is subsequently protonated by a water molecule to yield the aldol addition product, 2-ethyl-3-hydroxyhexanal. byjus.com

Under the reaction conditions, the initially formed 2-ethyl-3-hydroxyhexanal readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated aldehyde, this compound. rsc.orgsmolecule.com This elimination reaction is also typically base-catalyzed, involving the removal of a proton from the α-carbon to form an enolate, which then expels a hydroxide ion from the β-carbon. byjus.com In some cases, side reactions such as the Tishchenko reaction can occur, where the aldol addition product reacts with another molecule of n-butyraldehyde to form a trimeric glycol ester. researchgate.netscite.ai

Enolate Ion Formation and Nucleophilic Addition

Catalyst Systems and Performance for Aldol Condensation

A variety of catalyst systems have been investigated for the aldol condensation of n-butyraldehyde, with a significant focus on solid base catalysts to overcome issues associated with homogeneous catalysts.

Solid solutions of magnesium oxide and aluminum oxide (MgO/Al₂O₃), particularly those with high surface areas, have proven to be effective catalysts for the liquid-phase aldol condensation of n-butyraldehyde. google.com These materials, related to hydrotalcite, can achieve high conversion and selectivity to 2-ethyl-2-hexenal (B1232207) at temperatures below 200°C. google.comgoogle.com The catalytic activity is attributed to the basic sites on the catalyst surface. researchgate.net Similarly, CaO/Al₂O₃ systems have also been explored. For instance, in the condensation of acetaldehyde (B116499), a related aldehyde, La-Ca-modified MgO/Al₂O₃ catalysts have shown high conversion and selectivity. mdpi.com The introduction of calcium and lanthanum enhances the basic properties of the catalyst, which is favorable for the condensation reaction. mdpi.com

Research has shown that the performance of these mixed oxide catalysts is dependent on factors such as the Mg/Al atomic ratio, surface area, and the presence of both acid and base sites. researchgate.netgoogle.comresearchgate.net For MgO/Al₂O₃ catalysts, a high surface area, typically between 250 and 350 m²/g, is crucial for high activity. google.comgoogle.com

Catalyst Performance in n-Butyraldehyde Condensation

| Catalyst System | Key Findings | Reference |

|---|---|---|

| MgO/Al₂O₃ | Effective for liquid-phase aldol condensation with high surface area (250-350 m²/g) leading to high conversion and selectivity to 2-ethyl-2-hexenal at temperatures <200°C. | google.comgoogle.com |

| Alumina-supported MgO | Exhibited lower activity but higher selectivity to trimeric glycol ester compared to unsupported MgO, attributed to lower basicity and higher acidity. | researchgate.net |

| Ce-modified γ-Al₂O₃ | Showed excellent catalytic performance and reusability, achieving 93.8% conversion of n-butyraldehyde and 88.6% yield of 2-ethyl-2-hexenal. | researchgate.net |

| La-Ca-modified MgO/Al₂O₃ | In acetaldehyde condensation, this catalyst system demonstrated high conversion (95.89%) and selectivity (92.08%) by enhancing the catalyst's basic properties. | mdpi.com |

Hydrotalcite-Based Catalysts and Intercalated Complexes

Hydrotalcites, also known as layered double hydroxides (LDHs), and their derivatives have garnered attention as effective solid base catalysts for the synthesis of this compound via the aldol condensation of n-butyraldehyde. iitm.ac.inacs.org These materials offer advantages such as high surface area and the ability to have their basic properties tuned. iitm.ac.ingoogle.com

Hydrotalcite-like compounds are composed of layered double hydroxides with an exchangeable interlayer anion. iitm.ac.in Their catalytic activity stems from their basic properties, which can be modified through thermal treatment or by intercalating different anions. iitm.ac.inresearchgate.net Calcination of hydrotalcites leads to the formation of mixed metal oxides, which can exhibit strong basic sites. researchgate.net

A significant characteristic of these mixed oxides is the "memory effect," where they can reconstruct their original layered hydrotalcite structure upon rehydration. researchgate.netmdpi.com This process can generate Brønsted-type basic sites (OH- ions) in the interlayer, which are highly active for base-catalyzed reactions like aldol condensations. researchgate.netmdpi.com

Research has shown that hydrotalcites can be used as catalyst precursors for hydrogenation reactions and are effective in various condensation reactions. iitm.ac.inmdpi.com For instance, magnesium-aluminum (Mg-Al) mixed oxides derived from hydrotalcites are active catalysts for aldol condensation. mdpi.com The basicity, and thus the catalytic performance, can be influenced by the nature of the intercalated anion and the amount of water present. researchgate.net

Furthermore, multifunctional catalysts have been developed by intercalating metal complexes into the hydrotalcite layers. For example, a rhodium complex, HRhCO(TPPTS)3, intercalated into a hydrotalcite with a Mg/Al molar ratio of 3.5, has been studied for the one-pot synthesis of C8 aldehydes, including this compound, from propylene (B89431). acs.org Similarly, ruthenium-containing ternary LDHs have been synthesized and utilized as multifunctional catalysts for aldol condensation reactions, demonstrating high activity and selectivity. scilit.com

Optimization of Catalyst Composition and Structure

The composition and structure of catalysts are critical for optimizing the synthesis of this compound. Solid base catalysts, particularly those based on mixed oxides like MgO/Al₂O₃ and CaO/Al₂O₃, are favored for their stability and reusability.

The ratio of metal components in the catalyst significantly impacts its performance. For MgO/Al₂O₃ catalysts, a Mg/Al atomic ratio of 1.5 is considered optimal for maximizing the density of active sites. Increasing the Mg/Al ratio to 1.25 can improve conversion rates, though it may necessitate higher reaction temperatures. Catalysts with high surface areas, such as MgO/Al₂O₃ with 73.5 m²/g, and well-defined pore structures facilitate reactant diffusion and minimize coke formation.

Modifications to catalyst composition can further enhance performance. For instance, Ce-modified γ-Al₂O₃ has been shown to be a highly effective catalyst for the self-condensation of n-butyraldehyde, achieving a 93.8% conversion of n-butyraldehyde and an 88.6% yield of 2-ethyl-2-hexenal. rsc.org

The structure of the active sites also plays a crucial role. In Ni/Al₂O₃ catalysts used for the subsequent hydrogenation of this compound, the presence of superficial Ni²⁺ species in different coordination environments affects selectivity. The highest selectivity towards the intermediate 2-ethylhexanal (B89479) was achieved with a catalyst containing 7.3% wt Ni. scielo.br

Bifunctional catalysts that can perform both the condensation and hydrogenation steps are also being explored. A Ni/Ce-Al₂O₃ catalyst demonstrated good performance in the direct synthesis of 2-ethylhexanol from n-butanal, with the yield of 2-ethylhexanol reaching 66.9%. researchgate.net

Reaction Engineering and Process Parameters

The efficient synthesis of this compound is highly dependent on the careful control of reaction engineering and process parameters.

Temperature, Pressure, and Feedstock Ratios

Temperature: The reaction temperature is a critical parameter influencing both conversion and selectivity. For the aldol condensation of n-butyraldehyde, the optimal temperature range is typically between 100°C and 160°C. Within this range, a temperature of 140–160°C can lead to a conversion of 64–75%. One study showed that increasing the temperature from 100°C to 160°C increased the conversion from 11.6% to 64.0% and selectivity from 16.1% to 82.2%.

Pressure: The reaction is generally carried out at pressures ranging from 0.1 to 1.0 MPa. Operating at higher pressures within this range can favor the liquid-phase reaction. A pressure range of 0.2–0.5 MPa is often used to balance the reaction rate with energy consumption.

Feedstock Ratios: In the condensation reaction involving butyraldehyde (B50154) and 2-ethylhexanol, the mass ratio of the two reactants can be varied from 0.1 to 10. Higher ratios of butyraldehyde to 2-ethylhexanol can improve catalyst wetting and reaction homogeneity.

Reactor Configurations: Fixed-Bed and Continuous Flow Systems

Fixed-Bed Reactors: Fixed-bed reactors are a common configuration for the industrial-scale synthesis of this compound. This setup ensures uniform contact between the reactants and the solid catalyst, which helps to mitigate the formation of hot spots, particularly in exothermic reactions. The catalyst bed design is a crucial aspect of optimizing the performance of fixed-bed reactors.

Continuous Flow Systems: Continuous flow processes offer several advantages for the production of this compound, including improved efficiency and cost-effectiveness. These systems often incorporate recycling of unreacted feedstock, such as butyraldehyde, which is separated by distillation and returned to the reactor. Continuous flow systems can be designed with single or multiple reactors. For instance, the subsequent hydrogenation of this compound to 2-ethylhexanal can be carried out in a series of two or more loop reactors. google.com The use of continuous flow microreactors has also been explored for the oxidation of 2-ethylhexanal. mdpi.com

Mass Transfer Effects and Yield Optimization Strategies

Yield Optimization Strategies: Several strategies are employed to optimize the yield of this compound.

Catalyst Selection and Design: As discussed previously, the choice of catalyst and the optimization of its composition and structure are paramount. rsc.org

Process Parameter Control: Precise control of temperature, pressure, and feedstock ratios is essential for maximizing yield and selectivity.

Reactor Design: The use of appropriate reactor configurations, such as fixed-bed reactors, helps to ensure efficient catalyst utilization and heat management.

The table below summarizes the effect of temperature on the conversion and selectivity in the aldol condensation of butyraldehyde.

| Temperature (°C) | Conversion (%) | Selectivity (%) |

| 100 | 11.6 | 16.1 |

| 120 | 48.0 | 72.3 |

| 140 | 64.0 | 82.2 |

| 160 | 64.0 | 82.2 |

Catalytic Condensation Dehydration of Butyraldehyde and 2-Ethylhexanol

An alternative synthetic route to this compound involves the catalytic condensation and dehydration of n-butyraldehyde with 2-ethylhexanol. This process is typically base-catalyzed.

The key steps in this process are:

Mixing: n-Butyraldehyde and 2-ethylhexanol are combined, with mass ratios ranging from 0.1 to 10.

Catalytic Reaction: The mixture is passed over a solid base catalyst, such as MgO/Al₂O₃ or CaO/Al₂O₃, at temperatures between 80°C and 220°C and pressures of 0.1 to 1.0 MPa.

Separation: The resulting product mixture is then separated. Unreacted n-butyraldehyde is typically recovered via distillation at 100–110°C and 0.1–0.15 MPa and recycled back into the process. The final product, this compound, is isolated, often through chromatographic separation.

The mechanism involves the nucleophilic attack of the enolate ion, generated from butyraldehyde, on the carbonyl carbon of the second aldehyde molecule, followed by dehydration.

Emerging and Sustainable Synthetic Routes to this compound

Biomass-Derived Precursors for this compound Synthesis

A pivotal shift in the synthesis of this compound involves the utilization of renewable biomass as a primary feedstock. This approach not only reduces reliance on fossil fuels but also offers a pathway to a more circular economy.

Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, is an abundant and non-food-competing renewable resource. cjcatal.comatbuftejoste.com.ng The conversion of this complex biopolymer into valuable chemicals like this compound is a key focus of modern biorefineries. The primary route involves the breakdown of lignocellulose into simpler platform molecules, such as sugars, which can then be fermented or catalytically converted into precursors for this compound, primarily n-butanol and n-butyraldehyde. researchgate.netresearchgate.net

The production of these precursors from lignocellulosic biomass typically involves:

Pretreatment: To break down the rigid structure of lignocellulose and increase the accessibility of cellulose and hemicellulose.

Hydrolysis: Enzymatic or chemical hydrolysis to convert cellulose and hemicellulose into fermentable sugars like glucose. researchgate.net

Fermentation: Microbial fermentation of these sugars to produce n-butanol.

Conversion to n-butyraldehyde: The obtained n-butanol can then be oxidized to n-butyraldehyde, the direct precursor for the aldol condensation to this compound. researchgate.net

The direct synthesis of this compound from these biomass-derived precursors is a significant step towards a more sustainable chemical industry.

To enhance efficiency and overcome the limitations of purely biological or chemical routes, integrated biocatalytic and chemocatalytic systems are being developed. These hybrid cascades leverage the high selectivity of enzymes with the broad applicability of chemical catalysts. researchgate.netresearchgate.net

A notable example is the one-pot synthesis of 2-ethyl-2-hexenal from n-butanol. rsc.org This process combines an oxidative biocatalyst with an organocatalyst in a single reaction vessel. In one such system, an alcohol oxidase enzyme (from K. pastoris) or a whole-cell biocatalyst oxidizes n-butanol to n-butyraldehyde. rsc.org Subsequently, a lysine (B10760008) organocatalyst facilitates the aldol condensation of n-butyraldehyde to yield 2-ethyl-2-hexenal. rsc.org This integrated approach has demonstrated high titers and yields, showcasing the potential of combining biological and chemical catalysis for sustainable chemical production. rsc.org

| Catalyst System | Precursor | Product | Key Findings | Reference |

| Whole cell K. pastoris (ATCC® 28485™) & Lysine organocatalyst | n-Butanol | 2-Ethyl-2-hexenal | Achieved 61% conversion and 3.9 g/L titers in a one-pot system. | rsc.org |

| Isolated alcohol oxidase & Lysine organocatalyst | n-Butanol | 2-Ethyl-2-hexenal | Outperformed the whole-cell system with 73% conversion and 4.7 g/L titers. | rsc.org |

| Alcohol dehydrogenase & β-alanine | Butanol | 2-Ethylhexenal | An integrated process where butanol is first dehydrated to butyraldehyde, followed by condensation. | researchgate.net |

Table 1: Examples of Integrated Biocatalytic and Chemocatalytic Systems for this compound Synthesis

Utilization of Lignocellulosic Biomass Derivatives

Single-Pot Synthesis Strategies from Propylene and Related Olefins

While biomass represents a sustainable long-term feedstock, improving the efficiency of existing fossil fuel-based routes is also a critical area of research. Single-pot, or one-pot, synthesis strategies from propylene offer a way to intensify the process, reduce capital costs, and minimize waste. acs.orggoogle.com

Traditionally, the synthesis of 2-ethylhexanol (which involves this compound as an intermediate) from propylene is a multi-step process involving hydroformylation, aldol condensation, and hydrogenation, often with separation of intermediates. scribd.comgoogle.com A significant advancement is the development of multifunctional catalysts that can perform multiple reaction steps in a single reactor. acs.orggoogle.com

One such system utilizes a hydrotalcite-supported rhodium complex, HRhCO(TPPTS)₃, as a multifunctional catalyst for the direct conversion of propylene to C8 aldehydes, including this compound. acs.org This catalyst is effective for hydroformylation, aldol condensation, and hydrogenation reactions in one pot. acs.org The selectivity towards this compound and 2-ethylhexanal can be tuned by adjusting reaction parameters such as catalyst amount, propylene partial pressure, and temperature. acs.org

| Catalyst | Feedstock | Key Products | Optimal Conditions | Key Finding | Reference |

| HRhCO(TPPTS)₃ intercalated hydrotalcite | Propylene | This compound, 2-Ethylhexanal | 1200 mg catalyst, 10 atm propylene partial pressure | Achieved a combined selectivity of 49% for C8 aldehydes in a single pot. | acs.org |

Table 2: Single-Pot Synthesis of C8 Aldehydes from Propylene

Green Chemistry Principles in this compound Production

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable and environmentally benign. researchgate.net The application of these principles is evident in the emerging synthetic routes to this compound.

Key green chemistry principles being applied include:

Prevention of Waste: Single-pot syntheses and integrated catalytic cascades are designed to minimize waste by reducing separation steps and increasing reaction efficiency. rsc.orgacs.orggoogle.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com The Diels-Alder cycloaddition of biomass-derived furans and ethylene (B1197577) to produce aromatics is an example of a highly atom-efficient reaction.

Use of Renewable Feedstocks: The shift towards lignocellulosic biomass as a starting material directly addresses this principle, moving away from depleting fossil resources. researchgate.netresearchgate.net

Use of Safer Solvents and Auxiliaries: Research into solvent-free reactions and the use of greener solvents like water in biocatalytic steps aims to reduce the use of hazardous organic solvents. mdpi.com For instance, some biocatalytic oxidations of alcohols can be performed in aqueous solutions. plusplustutors.com

Catalysis: The use of highly selective and reusable catalysts, such as solid-acid catalysts for aldol condensation and biocatalysts, is a cornerstone of green chemical synthesis. researchgate.netplusplustutors.com These catalysts are often more environmentally friendly than stoichiometric reagents and can be operated under milder conditions. plusplustutors.com

The development of a titania-supported palladium catalyst for the single-step synthesis of 2-ethylhexanal from n-butyraldehyde exemplifies the application of green chemistry principles by providing a regenerable heterogeneous catalyst that operates at atmospheric pressure and allows for cleaner product separation. google.com

Hydrogenation Chemistry of the Unsaturated Aldehyde Moiety

The hydrogenation of this compound is a cornerstone of the production of 2-ethylhexanol, a vital plasticizer alcohol. bch.ro This process involves the addition of hydrogen across the unsaturated bonds of the molecule. The reaction can proceed in a stepwise manner, first hydrogenating the carbon-carbon double bond to form 2-ethylhexanal, and then further hydrogenating the aldehyde group to yield 2-ethylhexanol. ijcce.ac.irresearchgate.net Alternatively, under different catalytic conditions, the direct conversion to 2-ethylhexanol can be achieved.

Selective Hydrogenation to 2-Ethylhexanal

The selective hydrogenation of this compound to produce 2-ethylhexanal is a targeted reaction that preserves the aldehyde functional group while saturating the carbon-carbon double bond. google.comnih.gov This transformation is a critical step in certain industrial pathways for producing 2-ethylhexanoic acid. nih.gov

Achieving high selectivity for 2-ethylhexanal requires careful control of reaction conditions and the use of specific catalysts. google.comgoogle.com The process is often carried out in the liquid phase. google.com For instance, a process using two series-connected loop reactors with a palladium catalyst supported on aluminum oxide (0.5% Pd/Al₂O₃) has been shown to achieve a conversion rate of 99.9% and a selectivity of 99.4% for 2-ethylhexanal. google.com Another approach describes the use of a palladium on silica (B1680970) (Pd/SiO₂) catalyst in a single-stage loop procedure, yielding 97.8% selectivity for 2-ethylhexanal at a 99.1% conversion rate. google.com

Recent research has explored advanced catalyst designs to further improve selectivity and efficiency. A nitrogen-doped palladium catalyst on porous carbon (Pd/NC) demonstrated a remarkable 98% selectivity towards 2-ethylhexanal. researchgate.net The nitrogen doping was found to increase the electron density on the palladium surface, which in turn enhanced the adsorption and activation of hydrogen molecules, leading to a significantly improved hydrogenation rate. researchgate.net

| Catalyst | Support | Key Findings | Conversion Rate (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| Palladium (Pd) | Aluminum Oxide (Al₂O₃) | Two series-connected loop reactors. | 99.9 | 99.4 | google.com |

| Palladium (Pd) | Silica (SiO₂) | Single-stage loop procedure. | 99.1 | 97.8 | google.com |

| Nitrogen-doped Palladium (Pd/NC) | Porous Carbon | N-doping enhances electron density on Pd surface, improving hydrogenation rate. | - | 98 | researchgate.net |

Complete Hydrogenation to 2-Ethylhexanol

The complete hydrogenation of this compound to 2-ethylhexanol is a major industrial process, as 2-ethylhexanol is a key precursor for the production of plasticizers like dioctyl phthalate (B1215562) (DOP). ijcce.ac.irgoogle.com This reaction involves the hydrogenation of both the carbon-carbon double bond and the carbonyl group of the aldehyde. researchgate.net The process can be carried out in either the gas or liquid phase, though liquid-phase hydrogenation is often preferred due to better heat dissipation and potentially higher catalyst loads. ijcce.ac.irgoogle.com

The reaction typically follows a consecutive pathway where this compound is first hydrogenated to the intermediate 2-ethylhexanal, which is then further hydrogenated to 2-ethylhexanol. bch.roijcce.ac.ir The carbon-carbon double bond is generally more reactive and hydrogenates at a higher rate than the carbonyl group. bch.roresearchgate.net

Various catalytic systems have been developed for this transformation. A two-step process has been described where the first step uses a copper-containing catalyst at 140-160°C, followed by a second step with a nickel-based catalyst (55-60% Ni on SiO₂) at 120-140°C and 2-2.5 MPa pressure. ijcce.ac.ir Another process utilizes a catalyst consisting of nickel, copper, and manganese, with the addition of pyrophosphoric or polyphosphoric acid, operating at temperatures of 80° to 200°C and pressures from 1 to 500 atmospheres. google.com

| Catalyst System | Reaction Conditions | Key Findings | Source |

|---|---|---|---|

| Two-step: 1) Copper-containing catalyst, 2) Nickel on Silica (SiO₂) | 1) 140-160°C; 2) 120-140°C, 2-2.5 MPa | Sequential hydrogenation process. | ijcce.ac.ir |

| Nickel, Copper, and Manganese with phosphoric acid promoters | 80-200°C, 1-500 atm | Single-stage process with a mixed metal catalyst. | google.com |

| Raney Nickel | - | Effective for complete hydrogenation to the saturated alcohol. | bch.ro |

| NiO50-Cab50 | 120°C, 30 bar | Achieved 98.29% conversion of 2-ethyl-2-hexenal with 87.41% selectivity to 2-ethyl-hexanol. | researchgate.net |

Catalyst Design for Selective Hydrogenation

The design of the catalyst is paramount in controlling the selectivity of the hydrogenation of this compound. The choice of metal, the properties of the support material, and the interactions between the metal and the support all play crucial roles in directing the reaction towards the desired product, be it 2-ethylhexanal or 2-ethylhexanol.

Palladium (Pd) is a commonly used noble metal catalyst, particularly for the selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated aldehydes, leading to the formation of the saturated aldehyde. bch.rogoogle.com Supported palladium catalysts, such as palladium on alumina (B75360) (Pd/Al₂O₃) or palladium on silica (Pd/SiO₂), are frequently employed. google.com These catalysts can be repurposed for dehydrogenation reactions by adjusting temperature and pressure, highlighting their versatility.

Recent studies have shown that modifying the support can significantly enhance the performance of palladium catalysts. For example, a nitrogen-doped porous carbon support for palladium (Pd/NC) was found to increase the electron density on the palladium surface, which facilitated the activation of hydrogen and boosted the hydrogenation rate of 2-ethyl-2-hexenal. researchgate.net This catalyst exhibited high selectivity (98%) for the production of 2-ethylhexanal. researchgate.net Another study investigated palladium supported on various oxides and found that Pd/ZrO₂ showed excellent performance for the complete hydrogenation to 2-ethylhexanol, achieving 100% conversion and 99.1% selectivity at 240°C. researchgate.net

Non-noble metal catalysts, particularly those based on nickel and copper, are widely used for the hydrogenation of this compound, especially for the complete hydrogenation to 2-ethylhexanol. bch.rogoogle.com Raney nickel and supported nickel catalysts are effective in catalyzing the hydrogenation of the unsaturated aldehyde all the way to the saturated alcohol. bch.ro

The composition of these catalysts can be tailored to optimize performance. For instance, a catalyst composed of nickel (15-0.3%), copper (15-0.3%), chromium (0.05-3.5%), and an alkali metal component (0.01-1.6%) has been used for liquid-phase hydrogenation at 120-180°C and 10-100 bar. ijcce.ac.ir Another formulation consists of nickel, copper, and manganese, promoted with pyrophosphoric or polyphosphoric acid. google.com

| Catalyst | Support | Product Focus | Key Findings | Source |

|---|---|---|---|---|

| Nickel (Ni) | Alumina (Al₂O₃) | 2-Ethylhexanal | Highest selectivity for the intermediate aldehyde was achieved with 7.3% wt Ni. | scielo.br |

| Nickel-Copper (Ni-Cu) | Silica (SiO₂) | 2-Ethylhexanol | Effective for complete hydrogenation in the liquid phase. | bch.ro |

| Nickel, Copper, Chromium, Alkali Metal | - | 2-Ethylhexanol | Used in liquid-phase hydrogenation at 120-180°C and 10-100 bar. | ijcce.ac.ir |

| Nickel, Copper, Manganese | - | 2-Ethylhexanol | Promoted with pyrophosphoric or polyphosphoric acid. | google.com |

| Nickel Sulfide (Ni-S) | - | 2-Ethylhexanal | Completes hydrogenation to the saturated aldehyde. | bch.ro |

The support material in a heterogeneous catalyst is not merely an inert carrier for the active metal particles; it can significantly influence the catalyst's activity, selectivity, and stability through metal-support interactions (MSI). researchgate.netresearchgate.net These interactions can lead to electronic, geometric, and bifunctional effects that alter the catalytic properties of the metal. researchgate.net

The nature of the support can dictate the dispersion of the metal particles and their oxidation state. researchgate.net For example, in the hydrogenation of this compound over Pd catalysts, the choice of support (ZrO₂, CeO₂, Al₂O₃, etc.) strongly affected the activity and selectivity. researchgate.net Pd/ZrO₂ demonstrated superior performance, which was attributed to the high dispersion of Pd on the zirconia support and a synergistic bifunctional metal-support interaction. researchgate.net

Strong metal-support interactions (SMSI) are a well-known phenomenon, particularly for metals on reducible oxide supports like TiO₂. cjcatal.com These interactions can, for instance, lead to the partial covering of the metal nanoparticles by a thin layer of the reduced support oxide, which can enhance H₂ activation at the interface. cjcatal.com While not extensively detailed specifically for this compound in the provided context, the principles of MSI are broadly applicable. For example, the interaction between Ru and supports like CeZrO₂ can affect the active form of the metal and its catalytic activity. researchgate.net The choice between a reducible support (like TiO₂ or CeO₂) and a non-reducible support (like Al₂O₃ or SiO₂) can lead to different degrees of metal-support interaction, thereby influencing the catalytic outcome. researchgate.net

Bifunctional Catalysts for Cascade Reactions

Bifunctional catalysts are instrumental in streamlining chemical syntheses by enabling multiple reaction steps to occur in a single pot, a concept known as cascade or tandem catalysis. osti.gov In the context of this compound, bifunctional catalysts are particularly relevant for its synthesis and subsequent conversion. For instance, the production of 2-alkyl cycloketones can be achieved through a one-pot cascade approach using aldehydes and cycloketones as raw materials with a bifunctional Pd/ZrO2 catalyst. researchgate.net This catalyst facilitates both the initial aldol condensation and the subsequent hydrogenation. researchgate.net

In a similar vein, the synthesis of 2-ethylhexanol from n-butanal involves a cascade of reactions including aldol condensation to form this compound, followed by its hydrogenation. mdpi.com Bifunctional catalysts based on γ-Al2O3 have been investigated for the direct synthesis of 2-ethylhexanol from n-butanal. researchgate.net These catalysts possess sites for both the condensation and hydrogenation steps. researchgate.net For example, a Pd/ZrO2 catalyst has demonstrated excellent performance in the hydrogenation of this compound, attributed to the synergistic effect of the bifunctional metal-support interaction. researchgate.net The zirconia support can provide acidic or basic sites for the condensation reaction, while the palladium metal facilitates the hydrogenation. researchgate.net The development of such catalysts is crucial for creating more efficient and economical chemical processes. osti.gov

Kinetic and Mechanistic Studies of Hydrogenation Reactions

The hydrogenation of this compound to 2-ethylhexanol is a significant industrial process that typically proceeds in two consecutive steps: the hydrogenation of the carbon-carbon double bond to form 2-ethylhexanal, followed by the hydrogenation of the carbonyl group to yield 2-ethylhexanol. bch.ro

Reaction Rate Parameters and Activation Energies

Kinetic studies have shown that the hydrogenation of the C=C bond in this compound is significantly faster than the hydrogenation of the C=O bond in the intermediate, 2-ethylhexanal. bch.ro The reaction is often modeled as a consecutive first-order reaction. researchgate.net

Several studies have determined the activation energies for these hydrogenation steps. One study using a NiO50-Cab50 catalyst found the activation energy for the hydrogenation of this compound to 2-ethylhexanal to be 33.66 kJ/mol, and for the subsequent hydrogenation of 2-ethylhexanal to 2-ethylhexanol, it was 58.39 kJ/mol. researchgate.net This difference in activation energies underscores that hydrogenating the C=C bond is kinetically more favorable. researchgate.net Another investigation using a commercial Ni-Cu/silica catalyst reported an activation energy (Ea1/R) of approximately 4880 K for the first reaction and an activation energy (Ea2/R) of about 6472 K for the second. bch.ro

| Catalyst | Reaction Step | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| NiO50-Cab50 | This compound → 2-ethylhexanal | 33.66 | researchgate.net |

| 2-ethylhexanal → 2-ethylhexanol | 58.39 | researchgate.net | |

| Ni-Cu/silica | This compound → 2-ethylhexanal | ~40.57 | bch.ro |

| 2-ethylhexanal → 2-ethylhexanol | ~53.81 | bch.ro |

Influence of Operating Conditions (Temperature, Pressure, Hydrogen Flow Rate)

The efficiency and selectivity of this compound hydrogenation are highly dependent on the operating conditions.

Temperature: Increasing the reaction temperature generally enhances the conversion of this compound. ijcce.ac.irscribd.com For instance, in one study, the optimal temperature for achieving a high yield of 2-ethylhexanol was found to be 155°C. scribd.com Temperatures in the range of 120-140°C are common in industrial processes. bch.ro However, excessively high temperatures can lead to unwanted side reactions and reduced selectivity. scribd.com

Pressure: Higher hydrogen pressure also favors the hydrogenation process, leading to increased conversion rates. bch.roijcce.ac.ir Industrial processes often operate at pressures between 12 and 35 bar. bch.ro One study demonstrated that increasing pressure from 1 to 5.4 bars improved the yield of 2-ethylhexanol. scribd.com

Hydrogen Flow Rate: The flow rate of hydrogen is a critical parameter, with studies indicating it has a significant impact on the process yield. scribd.comresearchgate.net An optimal hydrogen flow rate ensures sufficient hydrogen availability for the reaction without being wasteful. In one experimental setup, a hydrogen flow rate of 192.4 ml/min was identified as optimal for maximizing the yield of 2-ethylhexanol. scribd.com

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 155°C | scribd.comresearchgate.net |

| Pressure | 4.4 bars | scribd.comresearchgate.net |

| Hydrogen Flow Rate | 192.4 ml/min | scribd.comresearchgate.net |

Liquid-Phase versus Gas-Phase Hydrogenation

The hydrogenation of this compound can be carried out in either the liquid or gas phase, each with its own set of advantages and disadvantages. ijcce.ac.ir

Liquid-Phase Hydrogenation: This is the more commonly used method in industrial settings. scribd.com It generally offers higher selectivity towards the desired product, 2-ethylhexanol, with fewer byproducts. bch.ro The improved heat dissipation in the liquid phase allows for better temperature control. google.com However, a significant drawback is the difficulty in regenerating the catalyst. ijcce.ac.irscribd.com

Gas-Phase Hydrogenation: The primary advantage of gas-phase hydrogenation is the ease of catalyst regeneration. ijcce.ac.irscribd.com However, this method typically requires higher energy consumption and larger reactor volumes. ijcce.ac.ir

The choice between liquid-phase and gas-phase hydrogenation depends on a variety of factors, including the desired product purity, energy costs, and the importance of catalyst longevity.

Process Intensification in Hydrogenation Reactors

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. stolichem.com In the context of this compound hydrogenation, this can be achieved through the use of novel reactor designs and continuous flow processes.

Continuous flow reactors, such as catalyst-coated tube reactors, offer enhanced mass and heat transfer compared to traditional batch reactors. stolichem.com This allows for higher conversion rates in shorter reaction times and at elevated temperatures, a combination that is often impractical in batch systems. stolichem.com For example, a process for the preparation of 2-ethylhexanal from this compound utilizes a system of two or more series-connected loop reactors to achieve nearly complete conversion and high selectivity. google.com

Furthermore, the integration of biocatalysis into continuous flow reactors presents a sustainable alternative to traditional metal catalysts. frontiersin.org Immobilized enzyme systems can operate under mild conditions of temperature and pressure, reducing energy demands. frontiersin.org These biocatalytic strategies show promise for implementing hydrogenation reactions in existing reactor infrastructure designed for conventional heterogeneous catalysis. frontiersin.org

Oxidation Reactions of this compound

This compound, as an aldehyde, is susceptible to oxidation, which can lead to the formation of carboxylic acids. chemicalbook.com The primary oxidation product of this compound is 2-ethyl-2-hexenoic acid. nih.gov One study on the persistence of this compound found that its oxidation follows first-order kinetics. nih.gov Besides 2-ethyl-2-hexenoic acid, other oxidation products identified were 3-heptanone (B90015) and butyric acid. nih.gov

The oxidation can be initiated by exposure to air, a process known as autoxidation, which can be accelerated by light and catalyzed by transition metal salts. chemicalbook.comechemi.com To prevent unwanted oxidation during storage and transport, stabilizers or antioxidants are often added to shipments of aldehydes like this compound. chemicalbook.com

The controlled oxidation of the intermediate 2-ethylhexanal, which is formed from the hydrogenation of this compound, is a key step in the production of 2-ethylhexanoic acid. mdpi.comresearchgate.net This oxidation is typically carried out using oxygen or air. mdpi.com

Conversion to 2-Ethylhexanoic Acid

The industrial synthesis of 2-ethylhexanoic acid from this compound is a multi-step process. It does not typically involve direct oxidation of the unsaturated aldehyde. Instead, the common pathway involves two key stages:

Selective Hydrogenation: this compound is first hydrogenated to produce the saturated aldehyde, 2-ethylhexanal. wikipedia.orgmdpi.comnih.gov This step is crucial for targeting the carbon-carbon double bond while preserving the aldehyde group.

Oxidation: The resulting 2-ethylhexanal is then oxidized to yield the final product, 2-ethylhexanoic acid. wikipedia.orgmdpi.comnih.gov

This two-step approach is favored in industrial settings. mdpi.comnih.gov this compound itself is an intermediate derived from the aldol condensation of n-butyraldehyde. mdpi.comnih.govnih.gov

Catalytic Oxidation Mechanisms (e.g., Radical Chain Mechanisms)

The oxidation of 2-ethylhexanal (the saturated intermediate) to 2-ethylhexanoic acid is an exothermic process that proceeds through a radical chain mechanism. mdpi.comnih.gov Aldehydes are generally susceptible to autoxidation, a reaction with air that is activated by light and catalyzed by transition metal salts. chemicalbook.com This process involves the formation of peroxo acids as intermediates, which ultimately convert to carboxylic acids. chemicalbook.com The reaction can be autocatalytic, meaning the products of the reaction can themselves catalyze it. chemicalbook.comechemi.com

Novel Catalysts for Efficient Oxidation (e.g., N-Hydroxyphthalimide)

Significant research has focused on developing efficient and "green" catalytic systems for the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. While various catalysts, including transition metals and alkaline earth metal salts, have been used, N-Hydroxyphthalimide (NHPI) has emerged as a particularly effective organocatalyst. mdpi.comnih.gov

Studies have demonstrated that using NHPI as a catalyst for the oxidation of 2-ethylhexanal with oxygen or air under mild conditions can achieve very high selectivity for 2-ethylhexanoic acid, often exceeding 99%. mdpi.comnih.govresearchgate.net The use of isobutanol as a solvent is beneficial as it dissolves the NHPI catalyst and aids in heat exchange without undergoing significant side reactions like esterification under the optimized conditions. mdpi.comresearchgate.net

The following table summarizes the influence of various reaction parameters on the NHPI-catalyzed oxidation of 2-ethylhexanal.

Table 1: Research Findings on NHPI-Catalyzed Oxidation of 2-Ethylhexanal

| Parameter | Conditions | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) | Source(s) |

|---|---|---|---|---|

| Catalyst Amount | 0.5 mol% NHPI, 60°C, 4h | 99.9 | >99 | mdpi.comnih.govresearchgate.net |

| Solvent | Isobutanol | 99.9 | >99 | mdpi.comnih.govresearchgate.net |

| Temperature | 60°C | 99.9 | >99 | mdpi.comnih.govresearchgate.net |

| Reaction Time | 4 hours | 99.9 | >99 | mdpi.comnih.govresearchgate.net |

Polymerization and Oligomerization Reactions

Aldehydes, including α,β-unsaturated aldehydes like this compound, are known to be frequently involved in self-condensation or polymerization reactions. chemicalbook.comsmolecule.com These reactions are typically exothermic and can be catalyzed by acids. chemicalbook.comechemi.com

Self-Condensation Pathways

The primary route to synthesizing this compound is the base-catalyzed aldol self-condensation of n-butyraldehyde. nih.gov However, this compound can itself undergo further self-condensation to form larger oligomers or polymers. chemicalbook.comsmolecule.com These side reactions can be influenced by process conditions; for instance, operating at temperatures above 140°C can reduce oligomerization side reactions during its synthesis from butyraldehyde.

Formation of Oligomeric Byproducts

The formation of oligomeric byproducts is a key consideration in the industrial production of this compound and its derivatives. The purity of the initial feedstock is critical. For example, if the n-butyraldehyde feedstock contains isobutyraldehyde (B47883) as an impurity, this can lead to the formation of 2-ethyl-4-methyl-pentenal during the aldol condensation stage. google.com This impurity is then carried through subsequent hydrogenation steps, resulting in 2-ethyl-4-methyl-pentanol in the final 2-ethylhexanol product, which is difficult to remove. google.com

Other Chemical Transformations and Derivative Synthesis

Besides oxidation and polymerization, this compound undergoes other significant chemical transformations.

Hydrogenation: A major industrial application of this compound is its hydrogenation to produce 2-ethylhexanol, a high-volume chemical used primarily as a precursor for plasticizers. google.com The hydrogenation can also be controlled to selectively reduce the double bond, yielding 2-ethylhexanal as a key intermediate for other syntheses. mdpi.comgoogle.com

Cyano-functionalization: this compound can be used to synthesize other functionalized derivatives. For example, it reacts with hydrocyanic acid in the presence of a sodium hydroxide catalyst to produce 3-cyano-2-ethylhexanal. prepchem.com This reaction demonstrates the ability to add functionalities across the carbon-carbon double bond to create more complex chemical structures.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethylhexanoic Acid |

| 2-ethylhexanal |

| n-butyraldehyde |

| N-Hydroxyphthalimide |

| Isobutanol |

| 2-ethyl-4-methyl-pentenal |

| isobutyraldehyde |

| 2-ethylhexanol |

| 2-ethyl-4-methyl-pentanol |

| 3-cyano-2-ethylhexanal |

| hydrocyanic acid |

| sodium hydroxide |

| oxygen |

| heptane |

| 3-heptanone |

| 3-heptanol |

Formation of Surfactant Precursors from 2-Ethylhexanol Derivatives

This compound serves as a crucial intermediate in the synthesis of 2-ethylhexanol, a versatile branched eight-carbon alcohol. The industrial production of 2-ethylhexanol is primarily achieved through the hydrogenation of this compound. bch.roresearchgate.netgoogleapis.com This alcohol, owing to the branching in its structure which inhibits crystallization and lowers the freezing point, is a valuable precursor for a variety of chemical products, including surfactants.

The transformation of 2-ethylhexanol into nonionic surfactants is a significant area of its application. researchgate.netnih.gov These surfactants are synthesized by modifying the hydrophobic 2-ethylhexanol molecule through alkoxylation. The process involves the catalytic polyaddition of epoxides, primarily propylene oxide (propoxylation) and ethylene oxide (ethoxylation), to the alcohol. researchgate.net This creates polyalkoxylate chains, resulting in amphiphilic molecules with surface-active properties. researchgate.netnih.gov

Research has demonstrated the synthesis of several series of 2-ethylhexyl alcohol polyalkoxylates. researchgate.netnih.gov These syntheses can involve propoxylation followed by ethoxylation or ethoxylation alone, using catalysts such as potassium hydroxide (KOH) or dimetalcyanide. researchgate.netnih.gov The resulting 2-ethylhexanol-based compounds have been shown to be effective, low-foaming nonionic surfactants. researchgate.netnih.gov

Another important derivative of 2-ethylhexanol used as a surfactant precursor or reactive diluent is 2-ethylhexyl glycidyl (B131873) ether. chemicalbook.comchemicalbook.comwikipedia.org This compound is synthesized by the condensation reaction of 2-ethylhexanol with epichlorohydrin, followed by dehydrochlorination using a caustic substance like sodium hydroxide. chemicalbook.comchemicalbook.comchemdad.com This process may be catalyzed by a Lewis acid or a phase-transfer catalyst such as tetra-n-butyl ammonium (B1175870) bromide. chemicalbook.comchemicalbook.comwikipedia.org

Table 1: Synthesis of Surfactant Precursors from 2-Ethylhexanol

| Precursor | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Ethylhexyl alcohol polyalkoxylates | 2-Ethylhexanol, Propylene oxide, Ethylene oxide | KOH or Dimetalcyanide catalyst | Nonionic Surfactant | researchgate.net, nih.gov, |

| 2-Ethylhexyl glycidyl ether | 2-Ethylhexanol, Epichlorohydrin | Lewis acid or TBAB, NaOH for dehydrochlorination | Epoxy Reactive Diluent, Surfactant Intermediate | chemicalbook.com, chemicalbook.com, wikipedia.org |

Chemo- and Regioselective Reactions at the Aldehyde and Alkene Functionalities

This compound is an α,β-unsaturated aldehyde, and its reactivity is dominated by the two functional groups: the carbon-carbon double bond (alkene) and the aldehyde group (carbonyl). The conjugated system of these two groups influences their reactivity, allowing for chemo- and regioselective transformations.

Hydrogenation: The catalytic hydrogenation of this compound is a cornerstone of its industrial chemistry, leading to the production of 2-ethylhexanol. bch.ro This transformation proceeds in a stepwise manner, which highlights the chemoselectivity of the reaction. The carbon-carbon double bond is generally more reactive and is hydrogenated first to yield the saturated intermediate, 2-ethylhexanal. bch.roresearchgate.net Subsequent hydrogenation of the aldehyde group in 2-ethylhexanal produces the final product, 2-ethylhexanol. bch.roresearchgate.net

The choice of catalyst and reaction conditions can selectively favor one product over another.

Selective to 2-Ethylhexanol: Nickel-based catalysts, such as Raney nickel or supported Ni-Cu catalysts, are effective for the complete hydrogenation to the saturated alcohol, 2-ethylhexanol. bch.roijcce.ac.ir Studies have shown that with a commercial Ni-Cu/silica catalyst at temperatures of 120-140°C and pressures of 12-35 bar, the hydrogenation of the C=C bond is significantly faster than that of the C=O bond. bch.ro

Selective to 2-Ethylhexanal: Other catalysts, including palladium, nickel sulfide, or nickel boride, can terminate the hydrogenation at the saturated aldehyde stage, yielding 2-ethylhexanal as the main product. bch.ro A patented process describes the preparation of 2-ethylhexanal with high selectivity and conversion by carrying out the hydrogenation in a series of connected loops. google.com

This selective hydrogenation demonstrates the ability to target the C=C bond while leaving the C=O bond intact, a key example of chemoselectivity.

Table 2: Catalyst Systems for Selective Hydrogenation of this compound

| Catalyst System | Primary Product | Reaction Phase | Reference |

|---|---|---|---|

| Ni-Cu/silica | 2-Ethylhexanol | Liquid | bch.ro |

| NiO/Al₂O₃-SiO₂ | 2-Ethylhexanol | Gas/Liquid | researchgate.net |

| Raney Nickel | 2-Ethylhexanol | Liquid | bch.ro, ijcce.ac.ir |

| Palladium (Pd) | 2-Ethylhexanal | Liquid | bch.ro |

| Nickel Sulfide (NiS) | 2-Ethylhexanal | Liquid | bch.ro |

Other Reactions: The aldehyde and alkene functionalities allow this compound to participate in a range of other chemical transformations.

Oxidation: As a typical aldehyde, the formyl group of this compound can be readily oxidized to a carboxylic acid. chemicalbook.com This autoxidation can be activated by light and catalyzed by transition metal salts. chemicalbook.com

Condensation Reactions: Aldehydes are frequently involved in self-condensation or polymerization reactions, which are often catalyzed by acids. chemicalbook.com The reactivity of this compound in aldol-type reactions is a critical aspect of its chemistry. For instance, mechanistic studies of the Guerbet reaction have explored the competitive cross-aldol reactions between butyraldehyde, 2-ethylhexanal, and this compound. cjcatal.com

Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack in a Michael-type 1,4-addition. A study on related 2-alkylalk-2-enals demonstrated the addition of thioacetic acid across the double bond. imreblank.ch This reaction proceeds via nucleophilic attack at the β-position, showcasing the regioselectivity dictated by the conjugated system.

These reactions underscore the versatile chemistry of this compound, where the interplay between the aldehyde and alkene groups can be controlled to achieve selective chemical transformations.

Advanced Characterization and Analytical Methodologies in 2 Ethylhex 2 Enal Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy is a fundamental tool in the study of 2-ethylhex-2-enal, offering non-destructive and highly detailed information about its chemical structure and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure and understanding reaction mechanisms. cjcatal.comimreblank.ch

In ¹H NMR analysis of this compound, the aldehydic proton typically appears as a singlet at approximately 9.37 ppm. chemicalbook.com The vinylic proton can be observed around 6.43 ppm. chemicalbook.com The chemical shifts and coupling patterns of the ethyl and propyl groups provide further confirmation of the structure. chemicalbook.com Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing the connectivity between protons within the molecule, aiding in the definitive assignment of stereochemistry. By analyzing cross-peaks in a COSY spectrum, researchers can determine which protons are coupled, providing clear evidence of the molecular framework.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group in this compound shows a characteristic resonance in the downfield region of the spectrum. imreblank.ch Mechanistic studies, such as those investigating the Guerbet reaction of 1-butanol (B46404) to 2-ethyl-1-hexanol, utilize NMR to identify intermediates like this compound and understand how factors like steric effects and electronic conjugation influence reaction pathways. cjcatal.comresearchgate.net For instance, the conjugation of the C=C-C=O system in this compound has been shown to be a key factor in the selectivity of certain reactions. cjcatal.comresearchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aldehydic Proton (CHO) | 9.367 |

| Vinylic Proton (=CH) | 6.428 |

| Methylene Protons (CH₂) | 2.32 - 2.29 |

| Methyl Protons (CH₃) | 0.99 - 0.97 |

Data sourced from ChemicalBook chemicalbook.com

Mass spectrometry (MS) is a powerful tool for identifying this compound and its reaction products by determining their mass-to-charge ratio. nih.gov In electron ionization (EI) mass spectrometry, this compound typically shows a molecular ion peak (M+) corresponding to its molecular weight. imreblank.ch Common fragmentation patterns can also be observed, providing further structural information. chemicalbook.comnih.gov

MS is frequently coupled with gas chromatography (GC-MS) to separate complex mixtures before analysis, which is invaluable for identifying byproducts in synthesis reactions. imreblank.chebi.ac.uk For example, in the synthesis of 2-ethylhexanol from n-butanal, GC-MS has been used to identify intermediates and by-products, helping to elucidate the reaction network. researchgate.net The technique has also been employed to confirm the identity of (E)-2-ethylhex-2-enal produced in photoinitiated organocatalysis reactions. nih.gov

Table 2: Key Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity |

|---|---|

| 126 | 52.6 |

| 97 | 63.7 |

| 55 | 100.0 |

| 41 | 62.1 |

Data sourced from ChemicalBook chemicalbook.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. scitepress.org IR spectroscopy is particularly useful for detecting the characteristic vibrational frequencies of the carbonyl (C=O) and carbon-carbon double bond (C=C) groups. nist.govnist.gov The strong absorption band for the C=O stretch of the aldehyde is a key diagnostic feature. chegg.com

Mass Spectrometry (MS) for Reaction Product Identification

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of chemical reactions.

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. nist.govnist.gov It is routinely used to determine the purity of synthesized this compound, with purities often reported as ≥94.0% or >95%. imreblank.ch The retention time of the compound on a specific GC column is a key identifier. imreblank.ch

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. mdpi.com GC-MS is extensively used to identify the components in complex reaction mixtures. For example, it has been used to identify this compound as a volatile compound in various biological and environmental samples. ebi.ac.uk In synthetic chemistry, GC-MS is crucial for monitoring reaction progress and identifying by-products, which is essential for optimizing reaction conditions. researchgate.net For instance, in the synthesis of 2-alkylalk-2-enals, GC-MS is used for structure characterization and purity control. imreblank.ch

High-Performance Liquid Chromatography (HPLC) is another valuable chromatographic technique for the analysis of this compound, particularly for non-volatile impurities or when derivatization is employed. Reverse-phase HPLC methods have been developed for the analysis of this compound using a mobile phase typically consisting of acetonitrile (B52724) and water. sielc.com For applications requiring mass spectrometric detection, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

HPLC is also used for the enantiomeric separation of chiral compounds related to this compound synthesis. For example, the enantiomeric excess of products from asymmetric reactions involving this compound has been determined using HPLC with a chiral stationary phase. tdx.cattesisenred.net

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Catalytic Material Characterization

The effectiveness of a catalyst is intrinsically linked to its physical and chemical properties. A thorough characterization of the catalytic material is therefore essential to understand and optimize its performance in processes such as the hydrogenation of this compound. This involves a suite of advanced analytical techniques to probe the crystalline structure, morphology, surface composition, active sites, and porosity of the catalyst.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of catalytic materials. catalysis.blog By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can identify the phases present, calculate lattice parameters, and gain insights into the catalyst's composition. catalysis.blogmalvernpanalytical.com

In the context of this compound research, XRD is used to characterize the bulk crystal structure and chemical phase of the catalysts. unsri.ac.id For instance, in the study of Nickel-based catalysts, XRD analysis helps in identifying the types of crystals present. researchgate.net A diffractogram of a NiO-based catalyst might show distinct peaks corresponding to different crystal forms of NiO, such as (111), (200), and (220). researchgate.net The sharpness of these peaks can indicate the degree of crystallinity and the potential for agglomeration of particles at high calcination temperatures. researchgate.net

Furthermore, when a support material like γ-alumina is used, XRD can confirm the successful impregnation of the metal onto the support. unsri.ac.id In the case of an Al/γ-Al2O3 catalyst, the appearance of peaks at specific 2θ angles (e.g., 37°, 46°, and 67°) indicates that the aluminum is well-distributed on the support. unsri.ac.id The absence of new peaks and the observation of peak shifts can suggest that the calcination and drying processes may not have been perfectly executed. unsri.ac.id

Table 1: Representative XRD Peak Positions for Catalytic Materials

| Material/Phase | 2θ Peak Positions (°) | Reference |

| NiO | 37.13, 43.18, 62.78, 75.33, 79.32, 95.02 | researchgate.net |

| γ-Al2O3 | 37, 46, 67 | unsri.ac.id |

This table is interactive. You can sort and filter the data.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques for visualizing the morphology, particle size, and distribution of catalytic materials at the nanoscale. catalysis.denumberanalytics.comnumberanalytics.com These characteristics are critical as they directly influence the catalyst's activity and selectivity. catalysis.de

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images by passing a beam of electrons through an ultrathin sample. numberanalytics.com It allows for the direct observation of catalyst nanoparticles, their size distribution, and their dispersion on a support material. numberanalytics.comnumberanalytics.com For example, in the study of Au/Bi–CeO2 catalysts for 2-ethylhexenal hydrogenation, TEM analysis revealed that a specific composition (Au(3.5 wt%)/Bi(6 mol%)–CeO2) possessed the smallest gold nanoparticles, with a majority having diameters in the range of 4.04 ± 0.8 nm. researchgate.net This fine dispersion of nanoparticles is often correlated with enhanced catalytic activity. High-resolution TEM (HRTEM) can even provide atomic-level details of the catalyst's crystal structure and defects. numberanalytics.com

Scanning Electron Microscopy (SEM) scans a focused electron beam over a sample's surface to produce three-dimensional images. numberanalytics.com It is particularly useful for examining the surface topography and morphology of catalysts. numberanalytics.comscilit.com In the context of this compound hydrogenation, SEM has been used to study the structural morphology of Ni-Cu/silica (B1680970) catalysts. bch.ro The images can reveal the shape and texture of the catalyst particles, which can impact their interaction with reactants. scilit.combch.ro

Table 2: Electron Microscopy Applications in Catalyst Characterization

| Technique | Information Obtained | Example in this compound Research | Reference |

| TEM | Nanoparticle size, distribution, morphology, crystal structure | Determining the size of Au nanoparticles on a Bi–CeO2 support. researchgate.net | catalysis.denumberanalytics.comresearchgate.net |

| SEM | Surface morphology, particle shape, topography | Examining the structural morphology of a Ni-Cu/silica catalyst. bch.ro | numberanalytics.comscilit.combch.ro |

This table is interactive. You can sort and filter the data.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms within the top 1-10 nanometers of a material's surface. cnrs.frmdpi.com This is particularly crucial for catalysis, as the surface is where the catalytic reactions occur. nih.gov

In research related to this compound, XPS is employed to analyze the surface of catalysts to understand the nature of the active species. researchgate.net For instance, in the study of Au(3.5 wt%)/Bi(6 mol%)–CeO2 catalysts, XPS revealed the presence of both metallic (Au⁰) and oxidized (Au³⁺) gold species on the Bi–CeO2 support surface. researchgate.net The relative amounts of these different oxidation states can significantly influence the catalyst's activity and selectivity.

XPS can also be used to compare the surface chemistry of catalysts with different performance levels. For example, by analyzing "good" and "bad" batches of a catalyst, XPS can identify differences in the oxidation states of the active metals, such as copper, which can explain the performance discrepancies. thermofisher.com The technique can also be used to study the interaction between the active metal and the support material. mdpi.com

Table 3: XPS Analysis of Catalyst Surfaces

| Catalyst System | Detected Species and Oxidation States | Significance | Reference |

| Au/Bi–CeO2 | Metallic Gold (Au⁰), Oxidized Gold (Au³⁺) | The presence of both species on the surface is linked to catalytic activity. researchgate.net | researchgate.net |

| NiTiO3 | Ni²⁺, Ni³⁺ | Confirms the presence of multiple nickel oxidation states. | researchgate.net |

| Au/Fe2O3 | Au⁰, Au³⁺, (oxy)chloride species | The nature of the gold species depends on the preparation method and pretreatment. rsc.org | rsc.org |

This table is interactive. You can sort and filter the data.

Temperature Programmed Desorption (TPD) and Chemisorption Studies for Active Site Characterization

Temperature Programmed Desorption (TPD) and chemisorption are indispensable techniques for characterizing the active sites on a catalyst's surface. iitm.ac.inmicromeritics.com These methods provide quantitative information about the number, strength, and nature of these sites, which are crucial for understanding and predicting catalytic performance. iitm.ac.inmicromeritics.com

Temperature Programmed Desorption (TPD) involves adsorbing a probe molecule (like ammonia (B1221849) for acidic sites) onto the catalyst surface and then heating the sample at a controlled rate. micromeritics.com The rate of desorption of the probe molecule is measured as a function of temperature, providing a spectrum with peaks corresponding to different types of active sites. iitm.ac.in The temperature at which desorption occurs is related to the strength of the active site. azom.com

Chemisorption is a process where a chemical bond is formed between the adsorbate and the active sites on the catalyst surface. micromeritics.com By measuring the amount of a specific gas (like hydrogen or carbon monoxide) that chemisorbs onto the surface, the number of active metal sites can be quantified. micromeritics.com This information is used to calculate the active metal surface area and dispersion. For example, in the study of NiCu catalysts, hydrogen chemisorption was used to determine the H₂ uptake and the degree of reduction of the metals. researchgate.net

In the context of this compound hydrogenation, these techniques are vital. For instance, Temperature Programmed Reduction (TPR), a related technique, was used to determine the reduction temperatures of NiO-based catalysts, revealing that the interaction between NiO and the support (like Al₂O₃ or SiO₂) affects how easily the catalyst is reduced. researchgate.net

Table 4: TPD and Chemisorption in Catalyst Analysis

| Technique | Information Provided | Example Application | Reference |

| TPD | Number and strength of active sites | Characterizing acid sites on zeolites using ammonia as a probe molecule. micromeritics.com | iitm.ac.inmicromeritics.com |

| Chemisorption | Number of active metal sites, metal surface area, dispersion | Measuring H₂ uptake on NiCu catalysts to determine the degree of reduction. researchgate.net | micromeritics.comresearchgate.net |

| TPR | Reducibility of metal oxides | Determining the reduction temperatures of NiO-based catalysts for 2-ethyl-2-hexenal (B1232207) hydrogenation. researchgate.net | researchgate.netmicromeritics.com |

This table is interactive. You can sort and filter the data.

Surface Area and Porosity Analysis

The surface area and porosity of a catalyst are critical physical properties that significantly impact its performance. catalysis.blog A high surface area generally provides more active sites for the reaction to occur, while the pore structure influences the diffusion of reactants and products. catalysis.blogmdpi.com

The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of a material. catalysis.blog It involves the adsorption of an inert gas, typically nitrogen, onto the catalyst's surface at low temperatures. catalysis.blog By analyzing the adsorption isotherm, the surface area can be calculated.

In the study of Ni-based catalysts for 2-ethyl-2-hexenal hydrogenation, the BET method was used to measure the surface area, average pore diameter, and pore volume. researchgate.netresearchgate.net The results showed that different compositions of the catalyst support (γ-alumina and silica) led to variations in these properties. researchgate.netresearchgate.net For instance, a NiO50-Cab0 catalyst exhibited the largest surface area. researchgate.net

Table 5: Surface Area and Porosity Data for Catalysts in this compound Research

| Catalyst | Specific Surface Area (m²/g) | Average Pore Diameter (nm) | Pore Volume (cm³/g) | Reference |

| NiO50-Cab0 | 185.08 | 4.88 | 0.226 | researchgate.net |

| NiO50-Cab20 | 179.95 | 4.96 | 0.223 | researchgate.net |

| NiO50-Cab50 | 165.23 | 5.56 | 0.230 | researchgate.net |

| NiO50-Cab80 | 149.77 | 6.00 | 0.225 | researchgate.net |

| NiO50-Cab100 | 154.00 | 5.76 | 0.222 | researchgate.net |

| Ni-Cu/silica | 73.5 | 16.8 | - | bch.ro |

This table is interactive. You can sort and filter the data.

Theoretical and Computational Studies on 2 Ethylhex 2 Enal and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-ethylhex-2-enal. These computational methods, such as Density Functional Theory (DFT), provide insights into molecular geometries, reaction energetics, and transition states that are often difficult to obtain through experimental means alone. researchgate.nettennessee.edu

This compound exists as two geometric isomers, (E)-2-ethylhex-2-enal and (Z)-2-ethylhex-2-enal. nist.govnist.gov Computational models are used to predict the most stable conformations of these isomers. Due to steric hindrance between the ethyl and propyl groups around the C=C double bond, the isomers adopt different geometries. Computational models predict that the (Z)-isomer has a bent conformation, while the (E)-isomer adopts a more linear geometry. vulcanchem.com This stereochemical difference influences the molecule's polarity, intermolecular interactions, and ultimately, its reactivity. vulcanchem.com

Aldol (B89426) Condensation: The formation of this compound from the self-condensation of n-butyraldehyde is a classic aldol reaction. The stereochemical outcome of such reactions can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state. libretexts.orgepfl.ch This model helps predict the diastereoselectivity by considering the steric interactions of the substituents in the transition state geometry. For enolates, the model can distinguish between (E)- and (Z)-enolates, which lead to different stereochemical products (anti or syn, respectively). github.io

Hydrogenation: The selective hydrogenation of this compound is a critical industrial process. scielo.br Density Functional Theory (DFT) calculations have been employed to investigate the detailed mechanisms of this reaction on catalyst surfaces, such as palladium (Pd). researchgate.net Studies on a Pd(111) surface have modeled the transition states for the hydrogenation of the C=C and C=O bonds. researchgate.net

The calculations show different possible adsorption modes of this compound on the catalyst surface, such as the E-η³-trans and E-η⁴-trans modes. researchgate.net The hydrogenation can proceed via different pathways, for instance, by first hydrogenating the C3 carbon followed by the C2 carbon (C3→C2 pathway) or vice-versa (C2→C3 pathway). researchgate.net DFT calculations determine the activation energy barriers for each elementary step, revealing the most favorable reaction route. researchgate.net For the E-η⁴-trans mode, the energy barriers for the C3→C2 pathway are 17.6 and 13.9 kcal/mol for the two successive hydrogenation steps. researchgate.net

| Reaction Pathway | Elementary Step | Activation Energy (kcal/mol) |

|---|---|---|

| C3 → C2 Pathway | First H addition (to C3) | 17.6 |

| Second H addition (to C2) | 13.9 | |

| C2 → C3 Pathway | First H addition (to C2) | 19.1 |

| Second H addition (to C3) | 16.6 |

Both steric and electronic factors inherent in the structure of this compound play a crucial role in determining the selectivity of its reactions. researchgate.netcjcatal.com

Steric Effect: A mechanistic study of the Guerbet reaction, where this compound is an intermediate, highlighted the importance of steric hindrance. researchgate.netcjcatal.com The ethyl group on the α-carbon of the related saturated aldehyde, 2-ethylhexanal (B89479), creates significant steric bulk. researchgate.netcjcatal.com This steric effect benefits the high selectivity toward 2-ethylhexanol by inhibiting undesirable cross-aldol reactions. researchgate.netcjcatal.com

Electronic Effect: The conjugated π-system (C=C–C=O) in this compound has a significant electronic influence. researchgate.netcjcatal.com This conjugation stabilizes the molecule and affects its reactivity. In the context of the Guerbet reaction, this conjugation effect also contributes to high product selectivity by inhibiting the cross-aldol reaction between this compound and butyraldehyde (B50154). researchgate.netcjcatal.com In general SN2 reactions, the electronic (inductive) effect is often the dominating factor over steric effects in determining reaction trends. iupac.org

Transition State Modeling for Reaction Pathways (e.g., Aldol Condensation, Hydrogenation)

Molecular Dynamics Simulations for Reaction Environments